molecular formula C13H18N2O3 B2407362 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine CAS No. 1416351-93-3

1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine

Cat. No. B2407362
CAS RN: 1416351-93-3
M. Wt: 250.298
InChI Key: POBPBHGEEAKUOV-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine, commonly known as MNMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNMP is a piperidine derivative that belongs to the class of psychoactive substances. It was first synthesized in 2010 by a group of researchers from Japan. Since then, MNMP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Structural Insights and Applications

The crystal structure of compounds related to 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine, like thiopiperidine derivatives, reveals intricate molecular conformations and intermolecular hydrogen bonding, forming chains and layers in the crystal lattice. These structural details are crucial for understanding the physical properties and potential applications in material science and crystallography (Zárate et al., 2015).

Anticancer and Antileukemic Activities

Piperidine derivatives demonstrate significant anticancer and antileukemic properties. Specific compounds within this category have shown to inhibit the growth of leukemia cells at low concentrations, suggesting a potential for developing new therapeutic agents (Vinaya et al., 2011).

Antimalarial Potential

The inhibitory activity of piperidine derivatives against aspartic protease of Plasmodium falciparum highlights their antimalarial potential. The structure-activity relationship suggests the importance of the nitro group in the benzene ring for the inhibition of plasmepsin-II, an enzyme crucial for the survival of the malaria parasite (Saify et al., 2011).

Contributions to Polymer Science

Piperidine derivatives are pivotal in polymer science, particularly in the nitroxide-mediated polymerization of styrene. The presence of piperidine-based additives can significantly accelerate the polymerization process, indicating its importance in the manufacturing of polymers and plastics (Chang & Studer, 2006).

Antimicrobial Properties

Piperidine derivatives also exhibit potent antimicrobial activities. Compounds with specific substitutions on the piperidine ring demonstrate significant inhibitory effects against a range of bacterial and fungal pathogens, highlighting their potential as antibacterial and antifungal agents (Thanusu et al., 2010).

properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-5-7-14(8-6-10)11-3-4-12(15(16)17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBPBHGEEAKUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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